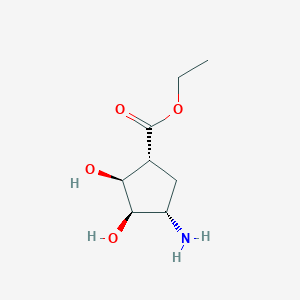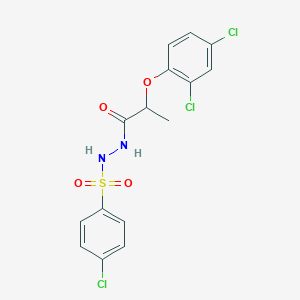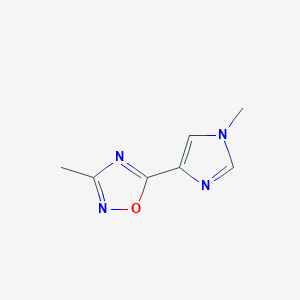
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate, commonly known as EDAC, is a chemical compound with a cyclopentane ring structure. It has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry due to its ability to react with carboxylic acids and amino groups.
Mecanismo De Acción
The mechanism of action of EDAC involves the formation of stable amide bonds between carboxylic acids and amino groups. This reaction is catalyzed by EDAC, which acts as a coupling agent. The resulting peptides and proteins have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
EDAC is commonly used in the laboratory to synthesize peptides and proteins for biochemical and physiological studies. The resulting peptides and proteins have a wide range of effects, including enzyme inhibition, receptor activation, and protein-protein interactions. These effects are essential for understanding the biochemical and physiological processes that occur in living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDAC has several advantages for laboratory experiments. It is a highly efficient coupling agent that can be used to synthesize peptides and proteins with high yields and purity. It is also relatively inexpensive and easy to obtain. However, EDAC has some limitations, including its toxicity and potential side effects. It is important to use EDAC with caution and follow proper safety protocols when handling this chemical.
Direcciones Futuras
There are several future directions for research on EDAC. One area of interest is the development of new coupling agents that are more efficient and less toxic than EDAC. Another area of interest is the use of EDAC in the synthesis of novel peptides and proteins with potential therapeutic applications. Additionally, further studies are needed to understand the biochemical and physiological effects of peptides and proteins synthesized using EDAC. Overall, EDAC has the potential to significantly impact the field of biochemistry and medicinal chemistry, and further research in this area is warranted.
Conclusion:
In conclusion, EDAC is a chemical compound with a cyclopentane ring structure that has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry. It is commonly used as a coupling agent for the synthesis of peptides and proteins. The resulting peptides and proteins have a wide range of biochemical and physiological effects, including enzyme inhibition, receptor activation, and protein-protein interactions. EDAC has several advantages for laboratory experiments, but also has some limitations. Further research in this area is warranted, and EDAC has the potential to significantly impact the field of biochemistry and medicinal chemistry.
Métodos De Síntesis
EDAC can be synthesized through the reaction of ethyl chloroformate with L-threonine, followed by the addition of ammonia. The resulting product is then purified through recrystallization. This method is commonly used in the laboratory to obtain pure EDAC for research purposes.
Aplicaciones Científicas De Investigación
EDAC has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry. It is commonly used as a coupling agent for the synthesis of peptides and proteins. It reacts with carboxylic acids and amino groups to form stable amide bonds, which are essential for the formation of peptides and proteins.
Propiedades
IUPAC Name |
ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-13-8(12)4-3-5(9)7(11)6(4)10/h4-7,10-11H,2-3,9H2,1H3/t4-,5+,6+,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHIMATPXBNSW-JRTVQGFMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@H]1O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2831862.png)

![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)

![N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2831872.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)
![4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2831875.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)




![2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2831881.png)